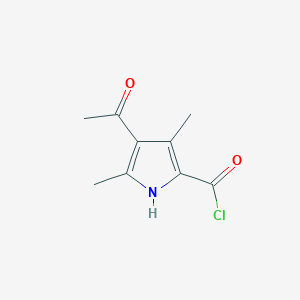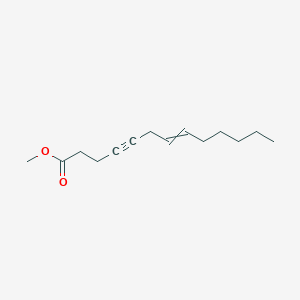![molecular formula C28H42N4O2 B14253074 N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline CAS No. 167558-44-3](/img/structure/B14253074.png)
N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This specific compound is notable for its long alkyl chain (hexadecyl) and the presence of a nitro group on one of the aromatic rings, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N-hexadecylaniline under basic conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Reduction: Formation of N-Hexadecyl-4-[(E)-(4-aminophenyl)diazenyl]aniline.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex azo compounds and dyes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of dyes and pigments, particularly in textile and printing industries.
Mécanisme D'action
The mechanism of action of N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline involves its ability to undergo photoisomerization. The compound can switch between trans and cis forms upon exposure to light, which can alter its physical and chemical properties. This photoresponsive behavior makes it useful in applications such as optical storage and molecular switches.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-Nitrophenyl)diazenyl]aniline: Lacks the long alkyl chain, making it less hydrophobic.
N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline: Contains dimethyl groups instead of the hexadecyl chain, affecting its solubility and reactivity.
Uniqueness
N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline is unique due to its long alkyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers.
Propriétés
Numéro CAS |
167558-44-3 |
|---|---|
Formule moléculaire |
C28H42N4O2 |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
N-hexadecyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C28H42N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-29-25-16-18-26(19-17-25)30-31-27-20-22-28(23-21-27)32(33)34/h16-23,29H,2-15,24H2,1H3 |
Clé InChI |
SDRWKBXEFILZQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


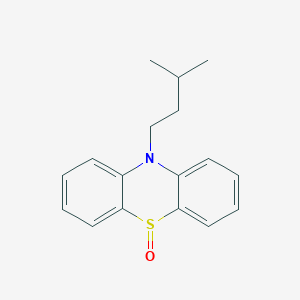
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
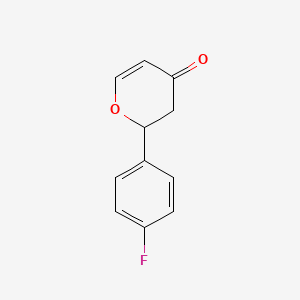

![Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-](/img/structure/B14253017.png)

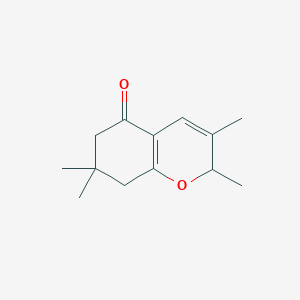
![2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione](/img/structure/B14253040.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14253052.png)
